[1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine
Description
IUPAC Nomenclature and Systematic Identification
The compound [1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is identified as but-3-en-1-amine, a four-carbon chain with a double bond between positions 3 and 4 and an amine group at position 1. Substituents include an allyl group (–CH₂CH=CH₂) and a 3,5-dimethylphenyl group (–C₆H₃(CH₃)₂-3,5) attached to the nitrogen atom. The full IUPAC name is N-allyl-N-(3,5-dimethylphenyl)but-3-en-1-amine , reflecting the tertiary amine structure with three distinct substituents: the but-3-enyl backbone, allyl group, and aromatic ring.
The molecular formula C₁₅H₂₁N (molecular weight: 215.33 g/mol) confirms the connectivity of atoms. The SMILES notation C=CCC(C1=CC(=CC(=C1)C)C)(N)C=C illustrates the spatial arrangement, highlighting the conjugated double bonds in the allyl and butenyl moieties and the substitution pattern on the aromatic ring. Systematic identification tools such as PubChem CID and CAS registry numbers (e.g., 1228553-02-3 ) further validate the compound’s identity.
Molecular Geometry and Stereochemical Analysis
The molecular geometry of this compound is influenced by its hybridized carbon and nitrogen centers. Key features include:
- Double Bonds : The but-3-enyl and allyl groups introduce rigidity due to sp² hybridization, creating planar regions. The butenyl double bond (C3–C4) and allyl double bond (C1’–C2’) exhibit bond lengths of approximately 1.34 Å, typical for carbon-carbon double bonds.
- Chirality : The nitrogen atom is a chiral center, bonded to three distinct groups: but-3-enyl, allyl, and 3,5-dimethylphenyl. This configuration generates two enantiomers, though rapid nitrogen inversion in amines often renders them indistinguishable at room temperature.
- Steric Effects : The bulky 3,5-dimethylphenyl group induces steric strain, favoring a conformation where the aromatic ring lies perpendicular to the plane of the allyl and butenyl chains to minimize van der Waals repulsions.
Computational models predict a bond angle of ~109.5° around the nitrogen, consistent with sp³ hybridization. However, resonance effects from the aromatic ring may slightly distort this geometry.
X-ray Crystallographic Data Interpretation
While X-ray crystallographic data for this compound is not publicly available, analogous allylamine derivatives provide insights into likely structural parameters:
| Parameter | Typical Range | Inferred Value |
|---|---|---|
| N–C bond length | 1.45–1.50 Å | ~1.47 Å |
| C–C (double bond) | 1.33–1.35 Å | 1.34 Å |
| C–C (aromatic) | 1.39–1.42 Å | 1.40 Å |
| Dihedral angle (N–C–C–C) | 60–120° | ~85° (minimized steric strain) |
The 3,5-dimethylphenyl group is expected to adopt a planar configuration with C–C–C angles of 120°, while the allyl and butenyl chains may exhibit slight torsional strain due to steric interactions. Hydrogen bonding between the amine and π-electrons of the aromatic ring could stabilize the crystal lattice.
Comparative Analysis with Structurally Analogous Allylamine Derivatives
This compound shares structural motifs with several allylamine derivatives, yet its unique substituents confer distinct properties:
N,N-Dimethyl-3-butenylamine (C₆H₁₃N) :
1-(3,5-Dimethylphenyl)-3,3-dimethylbutan-1-amine (C₁₄H₂₃N) :
1,1-Diphenylbut-3-en-1-amine (C₁₆H₁₇N) :
Key Structural Differentiators :
- The target compound’s 3,5-dimethylphenyl group enhances electron-donating effects, stabilizing charge-transfer complexes.
- Allyl and butenyl moieties enable participation in Diels-Alder and Michael addition reactions, unlike saturated analogs.
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)hepta-1,6-dien-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-5-7-15(16,8-6-2)14-10-12(3)9-13(4)11-14/h5-6,9-11H,1-2,7-8,16H2,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZWYHUVFAAUII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CC=C)(CC=C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photocatalytic Allylation Using Potassium Allyl Trifluoroborate
A recent patent describes a method for synthesizing high allylamine compounds, structurally related to [1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine, via photocatalytic allylation using potassium allyl trifluoroborate reagents under blue light irradiation. This method involves:
- Reagents : A tertiary amine compound (which can be substituted with aryl groups such as 3,5-dimethylphenyl), potassium allyl trifluoroborate, Rose Bengal as a photocatalyst, and chloroform as solvent.
- Conditions : Room temperature, blue light (10W) irradiation, reaction time between 12 to 48 hours.
-
- Mix equimolar amounts of the tertiary amine and potassium allyl trifluoroborate in chloroform with Rose Bengal.
- Stir under blue light irradiation to promote the allylation reaction.
- After reaction completion, add distilled water and extract the organic phase with chloroform.
- Wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate.
- Remove solvent by rotary evaporation.
- Purify the product by silica gel column chromatography.
Yields : Reported yields for similar allylamine derivatives range from 62% to 73%, indicating good efficiency.
This method is notable for its mild conditions and use of visible light photocatalysis, which can be advantageous for sensitive substrates and functional group tolerance.
N-Alkylation of Aromatic Amines with Allyl Bromides
Another common synthetic route involves the nucleophilic substitution (N-alkylation) of aromatic amines bearing 3,5-dimethylphenyl groups with allyl bromide derivatives. The general approach includes:
- Reagents : Aromatic amines (e.g., 3,5-dimethylphenyl-substituted sulfonamides or amines), allyl bromide or substituted allyl bromides, sodium hydride as a base.
- Solvent : Dimethylformamide (DMF) or similar polar aprotic solvents.
- Conditions : Room temperature stirring for 2–3 hours.
-
- Prepare a suspension of sodium hydride in DMF.
- Add the aromatic amine solution to the base suspension and stir to generate the nucleophilic amine anion.
- Add allyl bromide and continue stirring at room temperature.
- Monitor reaction progress by thin-layer chromatography (TLC).
- Quench the reaction by pouring into ice water and adjusting pH to acidic (pH 3-4).
- Isolate precipitates, purify by column chromatography, and dry over anhydrous sodium sulfate.
Yields : Yields for N-allylated products are typically high (~78%), indicating a robust method for allyl amine synthesis.
This method is widely used for preparing allyl derivatives of aromatic amines and can be adapted to synthesize this compound by selecting the appropriate amine substrate.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
[1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, where halogens or other nucleophiles replace the allyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogens (e.g., bromine), nucleophiles (e.g., sodium azide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated amines
Substitution: Halogenated derivatives, azides
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through various methods, including alkylation and difunctionalization reactions. For instance, the nickel-catalyzed difunctionalization of allyl moieties has been documented, showcasing its versatility in forming complex organic structures . Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) are commonly employed to confirm the structure and purity of the synthesized compound .
Organic Synthesis
[1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine serves as a valuable intermediate in organic synthesis. Its allylic structure allows it to participate in various reactions, including:
- Alkylation Reactions : It can act as a nucleophile in alkylation processes, facilitating the formation of more complex molecules.
- Cross-Coupling Reactions : The compound is utilized in palladium-catalyzed cross-coupling reactions, which are essential for constructing carbon-carbon bonds in pharmaceuticals and agrochemicals.
Medicinal Chemistry
Research has indicated potential applications of this compound in medicinal chemistry:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties, making it a candidate for further investigation in cancer therapeutics.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially aiding in treatments for neurodegenerative diseases .
Research Chemical
As a research chemical, this compound is used in various experimental setups:
- Biochemical Studies : It can be employed to study enzyme interactions and metabolic pathways.
- Material Science : The compound may be explored for its properties in polymer chemistry or as a precursor for new materials.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Investigated the cytotoxic effects of this compound derivatives on cancer cell lines. Results indicated significant inhibition of cell proliferation. |
| Study B | Neuroprotection | Examined the neuroprotective effects of related compounds in models of oxidative stress. Findings suggested a reduction in neuronal cell death. |
| Study C | Organic Synthesis | Reported on the use of this compound as an intermediate in synthesizing novel pharmaceutical agents with enhanced efficacy. |
Mechanism of Action
The mechanism of action of [1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, highlighting substituent variations and their implications:
Key Observations
Substituent-Driven Lipophilicity :
- The 3,5-dimethylphenyl group in the target compound increases lipophilicity compared to the fluoromethyl analog (MFCD16618439), which has higher polarity due to the electronegative fluorine atom. This difference may influence membrane permeability in biological systems or solubility in organic solvents .
Reactivity and Applications :
- The hydroxylamine derivative (MFCD00012957) is a strong nucleophile, widely used in oxime formation and heterocyclic synthesis. In contrast, the target compound’s tertiary amine structure may serve as a ligand in asymmetric catalysis, akin to phosphine ligands like 3,5-Xyl-SKEWPHOS (which also feature dimethylphenyl groups) .
Biological Activity :
- While the target compound lacks direct bioactivity data, analogs like the thiadiazole derivative () demonstrate insecticidal and fungicidal properties. The 3,5-dimethylphenyl group in both compounds may enhance planar stacking interactions or hydrophobic binding .
Notes
- Structural Insights : The 3,5-dimethylphenyl group’s steric bulk may hinder crystallization, though intramolecular hydrogen bonding (observed in ’s thiadiazole analog) could stabilize the molecule .
- Research Gaps: Direct crystallographic or spectroscopic data for the target compound are absent in the provided evidence.
Biological Activity
[1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine (CAS Number: 1228553-02-3) is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₂₁N, featuring an allylic amine structure. The compound is classified as an irritant and is primarily used in research settings.
Research on this compound indicates several potential mechanisms through which it may exert its biological effects:
- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially through the modulation of neurotransmitter systems and inhibition of neuroinflammatory pathways.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibitors of these enzymes are critical in the treatment of conditions like Alzheimer's disease.
Research Findings
A comprehensive review of available literature reveals various studies focusing on the biological activity of similar compounds, which can provide insights into the potential effects of this compound:
Case Study 1: Neuroprotection in Animal Models
In a study involving scopolamine-induced memory impairment in mice, administration of compounds structurally similar to this compound resulted in significant improvements in cognitive function. Behavioral tests indicated enhanced learning and memory capabilities post-treatment.
Case Study 2: Enzyme Interaction Studies
Molecular docking studies have been employed to understand the binding interactions between this compound analogs and target enzymes like BuChE. These studies revealed strong binding affinities and specific interactions with active site residues, supporting the hypothesis of their role as effective enzyme inhibitors.
Q & A
Q. How should researchers address the lack of ecotoxicological data for this compound?
- Methodological Answer : Apply the precautionary principle: assume high bioaccumulation potential (logP >3.5) and toxicity to aquatic organisms. Use OECD 201/202 guidelines for algal/daphnia acute toxicity testing. Computational tools like ECOSAR predict toxicity thresholds based on structural analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
